molecular formula C21H15BrN2OS B3038005 (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one CAS No. 691883-99-5

(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B3038005
CAS No.: 691883-99-5
M. Wt: 423.3 g/mol
InChI Key: DGGZCDSZQOHULA-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one is a hybrid heterocyclic molecule featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-bromophenyl group at position 6 and a 4-methylphenylpropenone moiety at position 3. The 4-bromophenyl group contributes to steric bulk and lipophilicity, while the 4-methylphenyl substituent may modulate solubility and metabolic stability. This structural framework is common in bioactive molecules targeting enzymes or receptors, as seen in aldose reductase inhibitors and antileukemic agents .

Properties

IUPAC Name

(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS/c1-14-2-4-15(5-3-14)19(25)11-10-18-20(16-6-8-17(22)9-7-16)23-21-24(18)12-13-26-21/h2-13H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGZCDSZQOHULA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of a thioamide with an α-halo ketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.

    Aldol Condensation: The final step involves an aldol condensation between the imidazo[2,1-b][1,3]thiazole derivative and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Products may include carboxylic acids or ketones depending on the extent of oxidation.

    Reduction: The major product would be the corresponding saturated ketone.

    Substitution: Products would be the corresponding substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural features make it a candidate for drug design and development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as electronic or optical materials, due to its conjugated system and potential for functionalization.

Mechanism of Action

The mechanism of action of (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[2,1-b][1,3]thiazole core could facilitate binding to specific sites, while the phenyl groups might enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Core Structure Substituents Key Functional Groups Biological Activity Spectroscopic Data
(E)-3-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one Imidazo[2,1-b][1,3]thiazole 6-(4-Bromophenyl), 5-(4-methylphenylpropenone) Enone (C=O), Br, CH₃ Aldose reductase inhibition (inferred) IR: C=O (~1640 cm⁻¹), C-Br (~644 cm⁻¹); NMR: δ 7.2 (C=N), aromatic δ 7.79–8.21
9c () Benzoimidazole-triazole-thiazole 4-Bromophenyl on thiazole, triazole-phenoxymethyl Acetamide, Br Docking studies (binding affinity) IR: C=O (~1650 cm⁻¹); NMR: δ 7.90–8.21 (aromatic)
6b5 () Imidazo[2,1-b][1,3,4]thiadiazole 4-Bromophenyl, hydrazine-thiazole Hydrazine, C=N, Br Not specified IR: 1611 cm⁻¹ (C=N); ¹H-NMR: δ 12.15 (NH), δ 5.90 (=CH)
4A () Imidazo[2,1-b]thiazole 6-(4-Bromophenyl), Schiff base (C=N) Schiff base, Br, OH Not specified IR: 1641 cm⁻¹ (C=N); ¹H-NMR: δ 9.35 (OH), δ 7.2 (HC=N)
Compound 25 () Imidazo[1,2-b][1,2,4]triazole 4-Bromophenyl, thiophene-benzoimidazole Thiophene, ketone Anticancer (inferred) Synthesis via Pd(OAc)₂/PPh₃ catalysis
SHELXL-refined analogs () Varied Dependent on synthesis Tailored for crystallography Structural analysis High-resolution XRD data (e.g., R-factor < 0.05)

Structural and Functional Insights

Substituent Effects: The 4-bromophenyl group is prevalent across analogs (e.g., 9c, 6b5, 4A) and is associated with enhanced hydrophobic interactions in docking studies .

Synthetic Methods: Palladium-catalyzed cross-coupling (e.g., ) is common for aryl-aryl bond formation, whereas the target compound may employ similar strategies for bromophenyl incorporation . Schiff base formation (as in 4A) contrasts with the propenone synthesis, highlighting divergent routes to stabilize electron-deficient systems .

Spectroscopic Trends :

  • IR peaks for C=N (1640–1650 cm⁻¹) and C-Br (~644 cm⁻¹) are consistent across bromophenyl-containing analogs, aiding structural validation .
  • ¹H-NMR aromatic shifts (δ 7.2–8.21) reflect electron-withdrawing effects of bromine and conjugation patterns .

Biological Activity

(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one is a synthetic compound characterized by its unique imidazo[2,1-b][1,3]thiazole core. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article will explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17H15BrN2OS
  • Molecular Weight : 410.3 g/mol
  • IUPAC Name : (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain signaling pathways involved in cancer cell proliferation and survival. For instance, it has been shown to induce apoptosis in various cancer cell lines by disrupting mitochondrial membrane potential and activating caspases .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For example:

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The IC50 values for these cell lines were found to be less than that of standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : The mechanism of action involves the inhibition of Bcl-2 protein expression, which is crucial for cell survival. The compound's hydrophobic interactions with protein targets suggest a potential for developing targeted therapies against resistant cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective bacterial growth inhibition at relatively low concentrations .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has demonstrated anti-inflammatory properties:

  • In Vivo Studies : Animal models have shown that treatment with this compound leads to a reduction in inflammatory markers and symptoms associated with conditions such as arthritis and colitis .

Comparative Analysis with Related Compounds

To better understand the unique properties of (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one, it is useful to compare it with structurally similar compounds:

CompoundStructureAnticancer Activity (IC50)Antimicrobial ActivityReference
Compound ASimilar structure but different substituents15 µMEffective against E. coli
Compound BContains a different halogen substituent25 µMLimited activity against Staphylococcus aureus
(E)-3-[6-(4-bromophenyl)...]Unique brominated thiazole core<10 µMBroad-spectrum activity

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound in a xenograft model of human cancer. Results indicated a significant reduction in tumor size compared to the control group, correlating with decreased levels of Ki67 (a marker for proliferation) and increased apoptosis markers such as cleaved caspase-3 .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of the compound against resistant bacterial strains. The results showed that it effectively inhibited biofilm formation at sub-MIC concentrations, suggesting potential for use in treating chronic infections where biofilms are prevalent .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Formation of the imidazo[2,1-b]thiazole core via cyclization of brominated precursors, as seen in analogous compounds (e.g., using DMF as a solvent and potassium carbonate as a base under inert conditions) .
  • Step 2 : Introduction of the (4-methylphenyl)propenone moiety via a Claisen-Schmidt condensation, where an aldehyde reacts with a ketone in the presence of a base.
  • Characterization : Intermediates are validated using FT-IR (e.g., C=O stretches at ~1700 cm⁻¹, C-Br at ~698 cm⁻¹) and NMR (δ 7.2 ppm for Schiff base protons in similar compounds) .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., C=N imidazolone at ~1641 cm⁻¹, aromatic C=C at ~1477 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.90–6.65 ppm, Schiff base signals at δ 7.2 ppm) .
  • X-ray crystallography (if crystals are obtainable): Resolves stereochemistry, as demonstrated for structurally related pyrazoline-thiazole hybrids .

Q. How is the compound’s solubility and stability assessed for in vitro assays?

  • Methodology :

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy or HPLC.
  • Stability : Monitored via accelerated degradation studies under varying pH, temperature, and light exposure, with LC-MS to detect decomposition products .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of imidazo[2,1-b]thiazole derivatives, and how are competing side reactions mitigated?

  • Methodology :

  • Catalyst screening : Use of palladium catalysts for Suzuki-Miyaura coupling to introduce aryl groups (e.g., 4-bromophenyl) with higher regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while additives like molecular sieves reduce hydrolysis .
  • Side reaction control : Low-temperature conditions suppress imine hydrolysis during Schiff base formation .

Q. How do computational methods (e.g., molecular docking, DFT) predict the compound’s biological targets and electronic properties?

  • Methodology :

  • Docking studies : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., tubulin or kinases), using crystal structures from the PDB. For example, docking poses similar to combretastatin analogues suggest antimitotic activity .
  • DFT calculations : Gaussian 09 computes HOMO-LUMO gaps (~4.5 eV for related compounds) and electrostatic potential maps to predict reactivity .

Q. What in vitro assays are used to evaluate the compound’s mechanism of action, and how are contradictory data resolved?

  • Methodology :

  • Antifungal/antitubulin assays : Broth microdilution (MIC values) and sea urchin embryo models assess cytotoxicity .
  • Contradiction resolution : Dose-response curves and orthogonal assays (e.g., Western blotting for protein target validation) clarify off-target effects. For instance, conflicting IC₅₀ values may arise from assay-specific interference (e.g., compound aggregation) .

Q. How are structure-activity relationships (SARs) developed for analogs with modified aryl or heterocyclic substituents?

  • Methodology :

  • Analog synthesis : Replace 4-bromophenyl with 4-fluorophenyl or 4-methoxyphenyl to assess electronic effects .
  • Biological profiling : Compare IC₅₀ values across analogs to identify critical substituents (e.g., bromine enhances hydrophobic interactions in thiadiazole derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.